molecular formula C17H23N3O4 B2356565 N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899956-33-3

N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No. B2356565
CAS RN: 899956-33-3
M. Wt: 333.388
InChI Key: DTTGRVCIXBLTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as EPPA, is a compound that has gained attention in scientific research due to its potential applications in various fields. EPPA is a small molecule that belongs to the class of oxamides and has been synthesized using different methods.

Scientific Research Applications

  • Medicinal Chemistry Applications : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance to the specified compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, showing promise for cancer treatment applications (Schroeder et al., 2009).

  • Molecular Structure and Conformation : Research on oxamide derivatives, including those structurally related to N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, highlights the importance of intramolecular hydrogen bonding in stabilizing molecular structures. Such structural features are crucial for understanding the physicochemical properties and biological activities of these compounds (Martínez-Martínez et al., 1998).

  • Biochemical Interactions : The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored using selective antagonists, demonstrating the potential of these compounds in addressing eating disorders and compulsive behavior. This research provides insight into how compounds with similar structural motifs might interact with biological systems to modulate behavior and physiological responses (Piccoli et al., 2012).

  • Anticancer Activity : Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have shown in vitro anticancer activity against selected tumor cell lines. The structural analysis and bioactivity of these complexes provide a foundation for understanding how similar compounds might be designed and utilized for therapeutic purposes (Zheng et al., 2015).

  • Electrocatalytic Applications : N-oxyl compounds, which include structural elements similar to this compound, have been extensively used as catalysts under electrochemical conditions. Their electrochemical properties and applications in electrosynthetic reactions are crucial for the development of green chemistry and sustainable industrial processes (Nutting et al., 2018).

Mechanism of Action

Target of Action

The compound N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a versatile material used in scientific research. It is known to bind with high affinity to multiple receptors . .

Biochemical Pathways

The compound may affect various biochemical pathways due to its broad-spectrum biological activities

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-2-24-14-8-6-13(7-9-14)19-17(23)16(22)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTGRVCIXBLTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.